alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

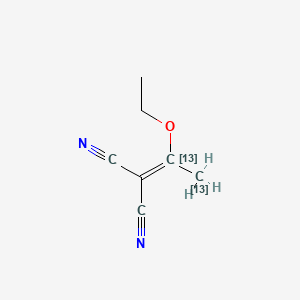

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a cyano group, a methyl group, and an ethoxy group attached to an acrylonitrile backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in research involving nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 typically involves the reaction of ethyl cyanoacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The carbon-13 labeling is introduced through the use of carbon-13 enriched starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The carbon-13 labeling is maintained throughout the process to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted acrylonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds. Its carbon-13 labeling makes it valuable in NMR spectroscopy studies.

Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a tracer in medical imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and methyl groups influence the compound’s reactivity and stability. The carbon-13 labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile: Similar structure but without carbon-13 labeling.

Alpha-Cyano-beta-methyl-beta-methoxyacrylonitrile: Similar structure with a methoxy group instead of an ethoxy group.

Alpha-Cyano-beta-methyl-beta-propoxyacrylonitrile: Similar structure with a propoxy group instead of an ethoxy group.

Uniqueness

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific studies.

Biologische Aktivität

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 (commonly referred to as α-Cyano-β-methyl-β-ethoxyacrylonitrile) is a nitrile compound with the molecular formula C7H8N2O. This compound has garnered interest in various fields, particularly in biological research due to its diverse biological activity. This article aims to explore the biological activities associated with α-Cyano-β-methyl-β-ethoxyacrylonitrile-13C2, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of α-Cyano-β-methyl-β-ethoxyacrylonitrile-13C2 is primarily attributed to its ability to interact with specific biological targets. It acts as an inhibitor of certain enzymes and receptors, modulating various biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : Research indicates that α-Cyano-β-methyl-β-ethoxyacrylonitrile can inhibit enzymes involved in key metabolic pathways, potentially leading to reduced cell proliferation and growth in cancerous tissues .

- Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and inflammation .

Biological Effects

The compound exhibits a range of biological effects, which can be summarized as follows:

- Anticancer Properties : Preliminary studies suggest that α-Cyano-β-methyl-β-ethoxyacrylonitrile has potential anticancer activity by inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial effects against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

- Growth Regulation : As a growth regulator, it has applications in agriculture, particularly as a herbicide and plant growth modifier .

Case Study 1: Anticancer Activity

In a study published by [PubChem], researchers investigated the effects of α-Cyano-β-methyl-β-ethoxyacrylonitrile on human cancer cell lines. The findings indicated significant inhibition of cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The study concluded that the compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research article examined the antimicrobial properties of α-Cyano-β-methyl-β-ethoxyacrylonitrile against Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacterial strains, suggesting its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Safety and Toxicity

While α-Cyano-β-methyl-β-ethoxyacrylonitrile shows promising biological activities, safety assessments are crucial for its application in pharmaceuticals and agriculture. Toxicological studies are needed to evaluate potential hazards associated with exposure to this compound.

Eigenschaften

IUPAC Name |

2-(1-ethoxy(1,2-13C2)ethylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3/i2+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSVWXDDFBSSIZ-PYASWXJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=C(C#N)C#N)[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.